

Application of ZW4864 in Patient-Derived Xenograft (PDX) Models

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Compound of Interest

Compound Name: ZW4864

Cat. No.: B13895223

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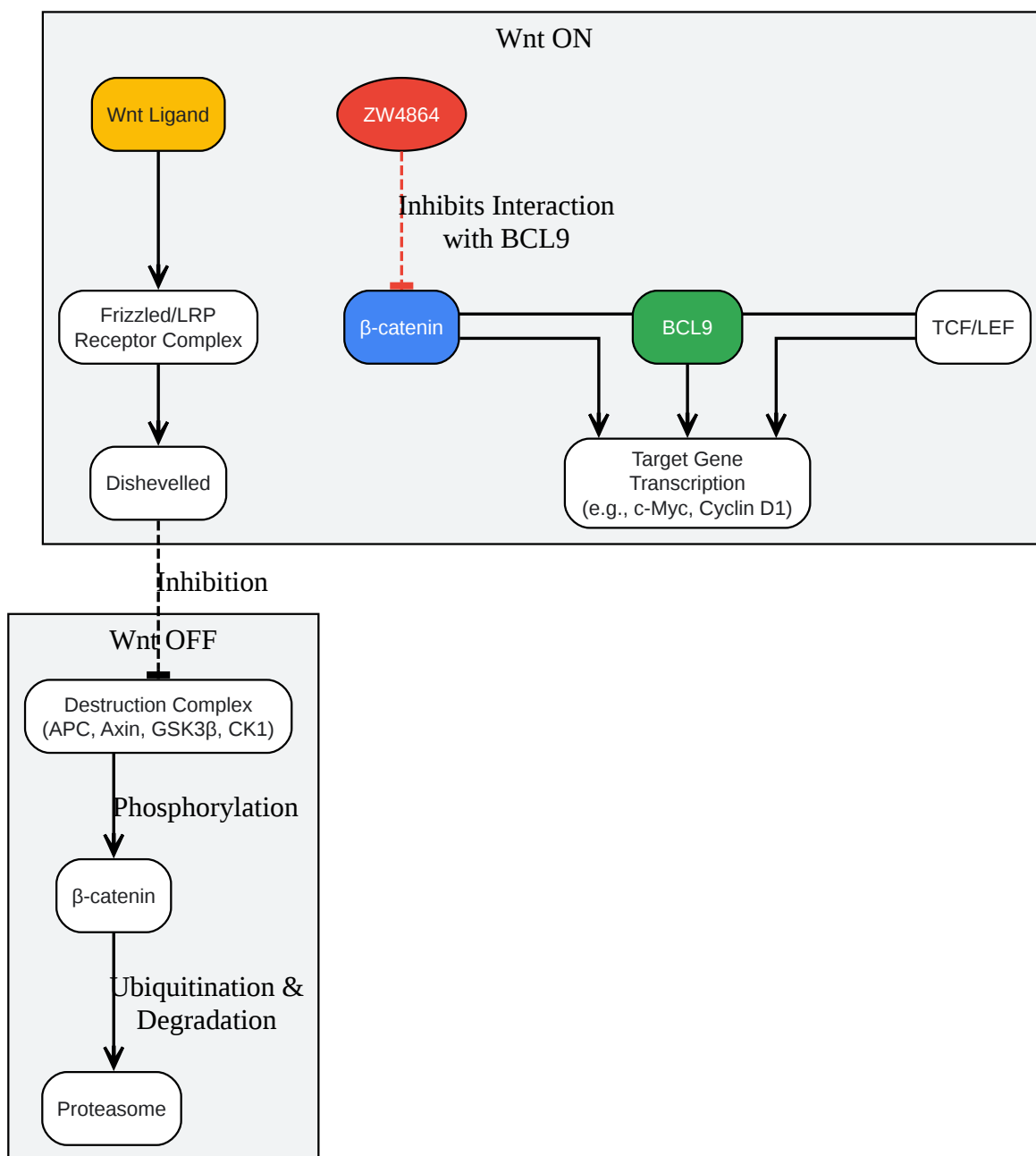
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

ZW4864 is an orally bioavailable small molecule inhibitor that selectively targets the protein-protein interaction (PPI) between β -catenin and B-cell lymphoma 9 (BCL9).[1][2][3][4] By disrupting this interaction, **ZW4864** effectively suppresses the Wnt/ β -catenin signaling pathway, which is aberrantly activated in various cancers and plays a crucial role in tumor progression, invasion, and metastasis.[2] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a vital platform for preclinical cancer research due to their ability to retain the characteristics of the original tumor. This document provides detailed application notes and protocols for the use of **ZW4864** in PDX models, based on available preclinical data.

Mechanism of Action

ZW4864 functions by binding to β -catenin and disrupting its interaction with BCL9, a key coactivator required for the transcription of Wnt target genes. This selective inhibition spares the interaction between β -catenin and E-cadherin, which is important for cell adhesion. The disruption of the β -catenin/BCL9 complex leads to the downregulation of oncogenic target genes such as Axin2 and cyclin D1, suppression of cancer cell growth, and induction of apoptosis in cancer cells with hyperactive Wnt/ β -catenin signaling.



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Caption: Wnt/β-catenin signaling pathway and the mechanism of action of **ZW4864**.

Data Presentation

Efficacy of ZW4864 in a Triple-Negative Breast Cancer (TNBC) PDX Model

Parameter	Vehicle Control	ZW4864
Dosing Regimen	N/A	90 mg/kg, p.o.
Tumor Growth	Progressive Growth	Variation in tumor growth observed
Target Gene Expression	Baseline	Suppressed
Quantitative data on the percentage of tumor growth inhibition is not explicitly stated in the provided search results, but a variation in tumor growth and suppression of β -catenin target genes were noted.		

In Vitro Activity of ZW4864

Parameter	Value	Cell Lines
Ki (β -catenin/BCL9 PPI)	0.76 μ M	N/A
IC50 (β -catenin/BCL9 PPI)	0.87 μ M	N/A
IC50 (TOPFlash Luciferase Assay)	11 μ M	HEK293
IC50 (TOPFlash Luciferase Assay)	7.0 μ M	SW480
IC50 (TOPFlash Luciferase Assay)	6.3 μ M	Wnt 3a-activated MDA-MB-468

Pharmacokinetic Properties of ZW4864

Parameter	Value
Oral Bioavailability (F)	83%

Experimental Protocols

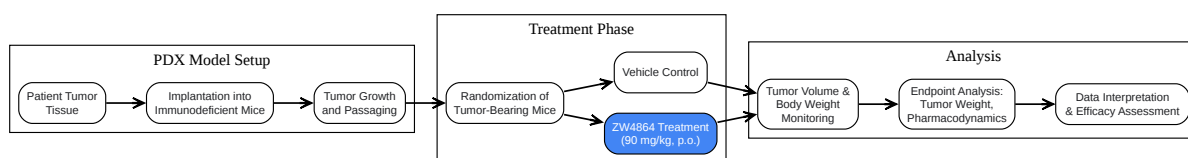
Establishment of Patient-Derived Xenograft (PDX) Models

- **Tumor Tissue Acquisition:** Obtain fresh tumor tissue from consenting patients under institutional review board-approved protocols.
- **Implantation:** Surgically implant a small fragment (approximately 20-30 mm³) of the patient's tumor subcutaneously into the flank of 6-8 week old immunodeficient mice (e.g., NOD/SCID or similar strains).
- **Tumor Growth Monitoring:** Monitor tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- **Passaging:** When tumors reach a volume of approximately 1000-1500 mm³, euthanize the mice and harvest the tumors. The tumors can then be serially passaged into new cohorts of mice for expansion.

ZW4864 Efficacy Study in a TNBC PDX Model

- **Model Selection:** Utilize a well-characterized and established therapy-resistant triple-negative breast cancer (TNBC) PDX model.
- **Animal Acclimatization:** Allow the tumor-bearing mice to acclimatize for at least one week before the start of the treatment.
- **Randomization:** When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- **ZW4864 Formulation and Administration:**

- Formulate **ZW4864** for oral administration (p.o.). The specific vehicle used for formulation should be optimized for solubility and stability.
- Administer **ZW4864** at a dose of 90 mg/kg. The frequency and duration of administration should be determined based on tolerability and efficacy studies.
- Control Group: Administer the vehicle solution to the control group following the same schedule as the treatment group.
- Tumor Response Assessment:
 - Measure tumor volume twice weekly throughout the study.
 - Monitor the body weight of the mice as an indicator of toxicity.
 - At the end of the study, euthanize the mice and harvest the tumors for further analysis.
- Pharmacodynamic Analysis:
 - Collect tumor samples at specified time points after the last dose of **ZW4864**.
 - Analyze the expression of β -catenin target genes (e.g., Axin2, cyclin D1) using quantitative real-time PCR (qRT-PCR) or Western blotting to confirm target engagement.

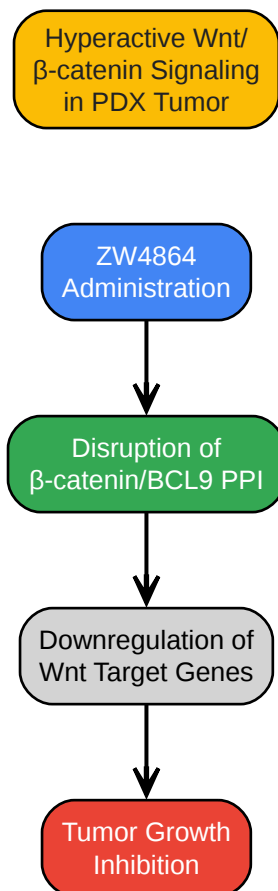


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Caption: Experimental workflow for evaluating **ZW4864** efficacy in PDX models.

Logical Relationships

The application of **ZW4864** in PDX models is based on a clear logical framework that connects the molecular target with the therapeutic outcome.



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Caption: Logical relationship of **ZW4864** treatment in Wnt-driven PDX models.

Conclusion

ZW4864 represents a promising therapeutic agent for cancers driven by aberrant Wnt/β-catenin signaling. The use of PDX models provides a clinically relevant platform to further evaluate the efficacy of **ZW4864**, identify predictive biomarkers, and explore potential combination therapies. The protocols and data presented herein offer a foundational guide for researchers to design and execute preclinical studies involving **ZW4864** in PDX models.

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